molecular formula C30H46N4O8Pt2 B13998335 Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) CAS No. 82422-14-8

Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+)

Cat. No.: B13998335
CAS No.: 82422-14-8
M. Wt: 980.9 g/mol
InChI Key: ZRRMYRXOFRGHQA-UHFFFAOYSA-N
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Description

Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is a complex compound that combines the properties of benzene-1,2,4,5-tetracarboxylic acid, cyclopentylazanide, and platinum(2+)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,2,4,5-tetracarboxylic acid involves the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The resulting product is then purified through recrystallization. Cyclopentylazanide can be synthesized by reacting cyclopentylamine with an appropriate azide source under controlled conditions. Platinum(2+) complexes are typically prepared by reacting platinum salts with suitable ligands under specific conditions.

Industrial Production Methods

Industrial production of benzene-1,2,4,5-tetracarboxylic acid often involves large-scale oxidation processes using advanced catalytic systems to ensure high yield and purity. Cyclopentylazanide production may involve continuous flow reactors to maintain consistent reaction conditions. Platinum(2+) complexes are produced using high-purity platinum salts and ligands in controlled environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo further oxidation to form its anhydride.

    Reduction: Platinum(2+) can be reduced to platinum(0) under specific conditions.

    Substitution: Cyclopentylazanide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base.

Major Products

    Oxidation: Benzene-1,2,4,5-tetracarboxylic dianhydride.

    Reduction: Platinum metal.

    Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

Benzene-1,2,4,5-tetracarboxylic acid is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . These materials have applications in gas storage, catalysis, and separation processes.

Biology

Cyclopentylazanide derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.

Medicine

Platinum(2+) complexes are well-known for their use in chemotherapy drugs, such as cisplatin, which is used to treat various types of cancer.

Industry

The compound’s components are used in the production of high-performance materials, including polymers and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) involves the interaction of its components with specific molecular targets. Benzene-1,2,4,5-tetracarboxylic acid acts as a ligand, forming stable complexes with metal ions. Cyclopentylazanide can interact with biological molecules through nucleophilic substitution. Platinum(2+) exerts its effects by binding to DNA, causing cross-linking and disrupting cellular replication processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,4,5-tetracarboxylic dianhydride: Similar in structure but lacks the azanide and platinum components.

    Cyclopentylamine: Similar to cyclopentylazanide but without the azide group.

    Cisplatin: A well-known platinum(2+) complex used in chemotherapy.

Uniqueness

Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is unique due to the combination of its components, which allows it to participate in a wide range of chemical reactions and applications. The presence of platinum(2+) adds significant value in medical applications, particularly in cancer treatment.

Properties

CAS No.

82422-14-8

Molecular Formula

C30H46N4O8Pt2

Molecular Weight

980.9 g/mol

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+)

InChI

InChI=1S/C10H6O8.4C5H10N.2Pt/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*6-5-3-1-2-4-5;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*5-6H,1-4H2;;/q;4*-1;2*+2

InChI Key

ZRRMYRXOFRGHQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.[Pt+2].[Pt+2]

Origin of Product

United States

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